Pcna-I1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pcna-I1 is a selective inhibitor of proliferating cell nuclear antigen (PCNA), a potential anticancer target . It selectively binds to PCNA trimers with a Kd of 0.2 to 0.4 μM . Pcna-I1 inhibits the growth of tumor cells of various tissue types with an IC50 of 0.2 μM .

Synthesis Analysis

The synthesis of Pcna-I1 involves the structures of 1-hydrazonomethyl-2-hydroxy (scaffold A), 2-hydrazonomethyl-1-hydroxy (scaffold B), 2-hydrazonomethyl-3-hydroxy (scaffold C), and 4-pyridyl hydrazine (scaffold D) .

Molecular Structure Analysis

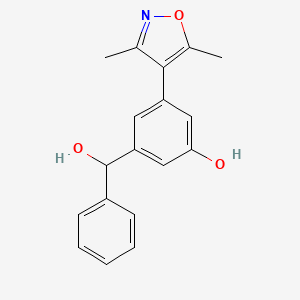

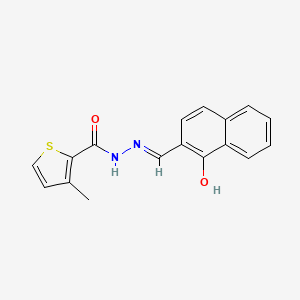

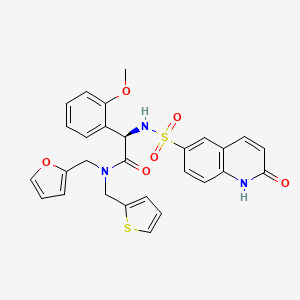

The molecular formula of Pcna-I1 is C17H14N2O2S . It has a molecular weight of 310.4 g/mol .

Chemical Reactions Analysis

Pcna-I1 binds at the interface between PCNA monomers, stabilizes the homotrimer, and may interfere with protein-protein interactions . It has been shown to result in reduced DNA replication, late gene expression, and virus production .

Physical And Chemical Properties Analysis

Pcna-I1 has a molecular weight of 310.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 310.07759887 g/mol .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Pcna-I1 has shown potential in cancer therapy, particularly in the treatment of prostate cancer . It binds directly to PCNA (Proliferating Cell Nuclear Antigen), stabilizes PCNA trimer structure, reduces chromatin-associated PCNA, and selectively inhibits tumor cell growth . This makes it a potentially ideal target for cancer therapy .

DNA Damage Induction

Pcna-I1 has been found to induce DNA damage and apoptosis in both LNCaP and PC-3 cells . This suggests that the effects of Pcna-I1 on tumor cells do not depend on the expression of p53 .

Enhancement of Chemotherapeutic Effects

Pcna-I1 has been observed to enhance DNA damage and apoptosis triggered by cisplatin . This suggests that Pcna-I1 could potentially be used in combination with other chemotherapeutic drugs to enhance their effects .

Induction of Autophagy

In PC-3 cells, Pcna-I1 has been found to induce autophagy . Autophagy is a cellular process that can lead to cell death, suggesting another potential mechanism through which Pcna-I1 can inhibit tumor growth .

Inhibition of Colony Formation

A short-term pretreatment with Pcna-I1 has been found to reduce colony formation by 50% in both LNCaP and PC-3 cell lines . This suggests that Pcna-I1 could potentially be used to inhibit the growth and spread of cancer cells .

Combinatorial Effects with DNA Damaging Agents

Pcna-I1S, a variant of Pcna-I1, has been found to have additive effects with DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells . This suggests that Pcna-I1 and its variants could potentially be used in combination with DNA damaging agents to enhance their effects .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWTWRNHYZNWNW-VCHYOVAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pcna-I1 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)